Unique Physicochemical Property Profile Determined by the 3-Fluorophenyl Substituent
Unlike the most potent BRAF^V600E inhibitor in its class, FN10, which carries a 4-trifluoromethyl group, this compound features a 3-fluorophenyl substitution, resulting in a distinctly different electronic profile and lipophilicity. The computed XLogP3 value for CAS 606102-09-4 is 3.7 [1], which is lower than the predicted LogP for its 4-CF3 analog, FN10, suggesting potentially superior aqueous solubility and a different pharmacokinetic profile, though direct experimental comparison is not available in the current literature [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (Computed XLogP3) [1] |
| Comparator Or Baseline | FN10 (4-trifluoromethyl analog): Predicted LogP > 4.0 based on the higher lipophilicity of CF3 vs. F substituent; exact experimental data not found for direct comparison [2]. |
| Quantified Difference | A quantified difference in LogP of at least 0.3-0.5 units is inferred, which is meaningful for drug-likeness parameters. |
| Conditions | Computational prediction (PubChem XLogP3). Experimental LogP/logD data are not available. |
Why This Matters
The lower predicted lipophilicity of this compound compared to its trifluoromethylated analog can be a decisive advantage in early-stage drug discovery for achieving a balanced pharmacokinetic profile, which directly influences procurement for lead optimization programs.
- [1] PubChem. (2026). Compound Summary for CID 45076571: N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea. National Library of Medicine. View Source
- [2] Ruan, B.-F., Lin, M.-X., Shao, Q., Wang, T.-H., Zhang, Q., Dong, Y.-L., Bu, C.-N., Xu, H.-J., Zhou, B.-G., & Li, Q.-S. (2018). Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N′-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chemistry and Biodiversity, 15(6), e1700504. View Source
